Phosphonic acid,P-[(R)-aminophenylmethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, P-[®-aminophenylmethyl]- is a compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is notable for its structural analogy with the phosphate moiety, which grants it unique coordination and supramolecular properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, P-[®-aminophenylmethyl]- can be synthesized through various methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . Another method includes the reaction of phosphorous acid with formaldehyde and a primary or secondary amine, resulting in aminomethylphosphonic acid .
Industrial Production Methods
Industrial production of phosphonic acids often employs the reaction of dialkyl phosphites with acyl chloride . This method is efficient for producing specific types of phosphonic acids on a large scale.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, P-[®-aminophenylmethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert phosphonic acids to phosphinic acids.
Substitution: The compound can undergo substitution reactions, where the phosphorus atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane for dealkylation, formaldehyde for aminomethylation, and acyl chloride for industrial production .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, which are used in different applications such as chelating agents, catalysts, and bioactive compounds .
Scientific Research Applications
Phosphonic acid, P-[®-aminophenylmethyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of phosphonic acid, P-[®-aminophenylmethyl]- involves its ability to form stable complexes with metal ions and other molecules. This compound can act directly on target molecules, altering their structure and function. For example, in the control of fungi, phosphonate anion reduces fungal growth by decreasing the total pool of adenylate . Additionally, it can alter fungal metabolism, leading to changes in the host response .
Comparison with Similar Compounds
Phosphonic acid, P-[®-aminophenylmethyl]- can be compared with other similar compounds such as:
Phosphorous acid (H3PO3): Similar in structure but differs in its oxidation state and reactivity.
Phosphoric acid (H3PO4): Contains an additional oxygen atom and exhibits different chemical properties.
Phosphinic acid (H3PO2): Has one less oxygen atom and different reactivity compared to phosphonic acid.
These comparisons highlight the unique properties of phosphonic acid, P-[®-aminophenylmethyl]-, particularly its stability and versatility in forming complexes with various molecules.
Properties
Molecular Formula |
C7H12NO3P |
---|---|
Molecular Weight |
189.15 g/mol |
IUPAC Name |
[(1R)-1-aminocyclohexa-2,4-dien-1-yl]methylphosphonic acid |
InChI |
InChI=1S/C7H12NO3P/c8-7(6-12(9,10)11)4-2-1-3-5-7/h1-4H,5-6,8H2,(H2,9,10,11)/t7-/m0/s1 |
InChI Key |
LWUPGGUBUSYFTG-ZETCQYMHSA-N |
Isomeric SMILES |
C1C=CC=C[C@]1(CP(=O)(O)O)N |
Canonical SMILES |
C1C=CC=CC1(CP(=O)(O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.